molecular formula C9H16F2N2 B1454158 4-(3,3-Difluoropyrrolidin-1-yl)piperidine CAS No. 1061682-67-4

4-(3,3-Difluoropyrrolidin-1-yl)piperidine

Cat. No.: B1454158
CAS No.: 1061682-67-4
M. Wt: 190.23 g/mol
InChI Key: HLHFAPNXTVOVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,3-Difluoropyrrolidin-1-yl)piperidine (CAS 1061682-67-4) is a versatile piperidine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a piperidine ring substituted at the 4-position with a 3,3-difluoropyrrolidine group, a motif known to enhance the pharmacokinetic and physicochemical properties of drug candidates . The molecular formula is C9H16F2N2, and it has a molecular weight of 190.23 g/mol . This compound serves as a valuable building block for the synthesis of more complex, biologically active molecules. Its primary research application is in the development of potent and selective enzyme inhibitors. Specifically, the 3,3-difluoropyrrolidine moiety is a recognized pharmacophore in the design of Dipeptidyl Peptidase IV (DPP-4) inhibitors . DPP-4 inhibitors are a established class of therapeutics for the management of type 2 diabetes, making this chemical intermediate highly relevant for researchers in metabolic disease drug development . The compound is typically offered as a free base or in salt forms such as its dihydrochloride (CAS 2089315-11-5) to suit various synthetic applications . Please be advised: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8/h8,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHFAPNXTVOVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705396
Record name 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061682-67-4
Record name 4-(3,3-Difluoro-1-pyrrolidinyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1061682-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 3,3-Difluoropyrrolidine Moiety

  • The pyrrolidine ring bearing the 3,3-difluoro substitution is typically synthesized via cyclization of suitable precursors, often amino alcohols or haloalkylamines.
  • Introduction of the two fluorine atoms at the 3-position is generally achieved using specialized fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or related reagents, under controlled conditions to ensure selective difluorination.
  • Alternative strategies may involve the use of fluorinated building blocks that are incorporated early in the synthesis, followed by ring closure to form the pyrrolidine ring.

Attachment of the Piperidine Ring

  • The piperidine ring is introduced through nucleophilic substitution reactions where the difluoropyrrolidine intermediate acts as a nucleophile or electrophile depending on the functional groups present.
  • Commonly, a 4-substituted piperidine derivative is reacted with the pyrrolidine intermediate under conditions favoring substitution, often in the presence of a base or catalyst to enhance reactivity.
  • The reaction conditions are optimized to maximize yield and minimize side reactions, such as over-alkylation or decomposition.

Formation of the Methanone Linkage (When Applicable)

  • In some derivatives related to 4-(3,3-Difluoropyrrolidin-1-yl)piperidine, a methanone (carbonyl) linkage connects the two rings.
  • This linkage is typically formed via condensation reactions between amine and carbonyl-containing precursors, such as acid chlorides or esters.
  • The reaction is carried out under mild conditions to preserve the integrity of the fluorinated pyrrolidine ring.

Industrial Production Considerations

  • Industrial synthesis involves scaling up the above synthetic routes with optimization for yield, purity, and cost-efficiency.
  • Techniques such as continuous flow reactors and automated synthesis platforms are employed to improve reproducibility and throughput.
  • Purification methods include crystallization, chromatography, and salt formation (e.g., dihydrochloride salts) to enhance compound stability and handling.

Preparation Data and Solubility Considerations

Stock Solution Preparation

A practical aspect of working with this compound dihydrochloride is preparing stock solutions for biological or chemical assays. Solubility data guide the choice of solvents and concentrations.

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution 3.8 mL 19.0 mL 38.0 mL
5 mM Solution 0.76 mL 3.8 mL 7.6 mL
10 mM Solution 0.38 mL 1.9 mL 3.8 mL

Note: Solvents such as DMSO, PEG300, Tween 80, corn oil, and water are used sequentially to prepare clear in vivo formulations, ensuring each solvent addition results in a clear solution before the next is added. Physical aids like vortexing, ultrasound, or heating may be applied to facilitate dissolution.

Summary Table of Key Synthetic Steps

Step Description Typical Reagents/Conditions Notes
Pyrrolidine Ring Formation Cyclization of precursors with fluorination Amino alcohols, DAST or similar fluorinating agents Selective 3,3-difluorination critical
Piperidine Ring Attachment Nucleophilic substitution with piperidine derivative Piperidine precursor, base or catalyst Control of reaction conditions to avoid side products
Methanone Linkage Formation Condensation to form carbonyl linkage (if applicable) Acid chlorides or esters, mild reaction conditions Preserves fluorinated ring integrity
Industrial Scale Optimization Continuous flow, automated synthesis Process intensification techniques Improves yield, purity, and scalability

Research Findings and Practical Notes

  • The fluorinated pyrrolidine ring contributes to enhanced metabolic stability and bioavailability, making the synthetic precision in fluorination a critical factor.
  • The piperidine moiety provides a scaffold for further functionalization and modulates biological activity.
  • Preparation of dihydrochloride salt forms improves compound stability and solubility for pharmaceutical applications.
  • Industrial synthesis benefits from continuous flow reactors that allow better control of exothermic fluorination reactions and reduce batch-to-batch variability.
  • The compound and its derivatives have been explored as inhibitors in therapeutic areas such as type 2 diabetes, highlighting the importance of purity and stereochemical control during synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Medicinal Chemistry

4-(3,3-Difluoropyrrolidin-1-yl)piperidine is being investigated for its potential therapeutic applications. Its structure allows it to function as a scaffold for the design of novel ligands targeting specific receptors or enzymes. This could be particularly useful in drug discovery efforts aimed at treating various diseases, including neurological disorders.

Research indicates that this compound may exhibit significant biological activities by modulating the activity of specific enzymes and receptors involved in various physiological processes. Notably, it has shown competitive inhibition against α-glucosidase, suggesting potential applications in managing diabetes through the modulation of carbohydrate metabolism.

Pharmacokinetics

Studies involving animal models indicate that this compound undergoes considerable metabolism, with excretion primarily occurring through urine and feces. Understanding its pharmacokinetic properties is crucial for evaluating its therapeutic viability and safety profile.

Case Study 1: Cognitive Enhancement

In a controlled study involving rats, administration of this compound resulted in improved cognitive performance on tasks designed to assess memory and learning capabilities. This suggests its potential as a cognitive enhancer, warranting further investigation into its mechanisms of action and therapeutic applications in neurodegenerative conditions.

Case Study 2: Enzyme Inhibition

In vitro studies have demonstrated that this compound acts as an inhibitor of cholinesterase enzymes, which are critical in the treatment of Alzheimer's disease. The compound's ability to inhibit these enzymes suggests it may help enhance cholinergic neurotransmission, offering a promising avenue for further research.

Comparative Analysis of Enzyme Inhibition Potencies

CompoundEnzyme TargetMode of InhibitionIC50 Value (nM)
This compoundα-GlucosidaseCompetitiveTBD
Acarboseα-GlucosidaseNon-competitive2000
Compound XAcetylcholinesteraseMixed-typeTBD

This table illustrates the comparative potency of this compound against other known inhibitors, highlighting its potential as a lead compound in drug development.

Industrial Applications

The synthesis of this compound can be scaled for industrial production using continuous flow reactors to optimize yield and efficiency. Its role as a building block in the synthesis of more complex molecules makes it valuable not only in academic research but also in industrial chemistry.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine/Piperidine Hybrids

Triazolopyrimidine Derivatives

In a study targeting Trypanosoma cruzi, triazolopyrimidine analogs substituted with 3,3-difluoropyrrolidin-1-yl at the R1 position (e.g., compound 21) exhibited reduced potency (EC₅₀ = 80 nM) compared to the lead compound GNF6702 (EC₅₀ = 20 nM) . The 3-fluoropyrrolidine analog (compound 18) showed a more significant 30-fold potency drop, highlighting the sensitivity of fluorination patterns to biological activity.

Compound R1 Substituent T. cruzi EC₅₀ (nM) Potency vs. GNF6702
GNF6702 2,4-Dimethyl-1,3-oxazole 20 Reference
21 3,3-Difluoropyrrolidin-1-yl 80 4-fold ↓
18 3-Fluoropyrrolidin-1-yl 600 30-fold ↓

Key Insight: The 3,3-difluoropyrrolidine group balances steric and electronic effects better than mono-fluorinated analogs but still reduces activity compared to non-fluorinated heterocycles .

Azetidine vs. Pyrrolidine Analogs

Replacing the pyrrolidine ring with a smaller 3,3-difluoroazetidine (a 4-membered ring) in cyclopentyl-pyrrolotriazolopyrazine derivatives (e.g., compound in ) altered target engagement. Azetidine’s constrained geometry may improve selectivity but requires further evaluation .

Piperidine-Based Heterocycles in Receptor Modulation

EP2 Receptor Positive Allosteric Modulators

In benzamide-based EP2 modulators, the piperidine moiety at the 2-position was critical for activity. Replacing it with morpholine or piperazine abolished potentiation, as seen in TG6–270 (fold shift = 1.0 vs. 3.2 for piperidine-containing CID890517 ) . Conversely, trisubstituted pyrimidines retained activity with morpholine, suggesting scaffold-dependent SAR:

Scaffold R Group Fold Shift (PGE₂ EC₅₀)
Benzamide (CID890517) Piperidine 3.2
Benzamide (TG6–270) Morpholine 1.0 (inactive)
Pyrimidine (CID2992168) Morpholine 4.5

Key Insight : Piperidine’s role is context-dependent, emphasizing the need for scaffold-specific optimization .

Fluorinated vs. Non-Fluorinated Piperidine Derivatives

Trifluoromethyl Pyrazole-Piperidine Hybrids

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine (CAS: 1248474-59-0) shares a piperidine core but substitutes a trifluoromethylpyrazole group. Its predicted pKa of 9.78 suggests enhanced membrane permeability compared to 4-(3,3-difluoropyrrolidin-1-yl)piperidine, though direct biological data are lacking .

Natural Piperidine Alkaloids

Natural analogs like N-isobutyl-4-hexanoyl-4-hydroxypyrrolidin-1-one from Piper nigrum roots exhibit sedative properties but lack fluorination, limiting metabolic stability compared to synthetic derivatives .

Biological Activity

4-(3,3-Difluoropyrrolidin-1-yl)piperidine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacokinetics, enzyme inhibition properties, and potential roles in drug development.

Chemical Structure and Properties

The compound has the molecular formula C9H18Cl2F2N2 and features a piperidine ring substituted with a 3,3-difluoropyrrolidine moiety. Its specific difluoro substitution pattern may influence its pharmacological properties significantly.

Pharmacokinetics

Research indicates that this compound undergoes significant metabolism and excretion processes. In studies involving rats, dogs, and humans, the majority of the administered radioactive dose was detected in urine (dogs and humans) and feces (rats), indicating a robust metabolic pathway.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of fluorine-substituted piperidines, including this compound, as enzyme inhibitors. Notably, in vitro studies have demonstrated significant inhibitory effects on α-glucosidase and cholinesterase enzymes. The compound exhibited competitive inhibition against α-glucosidase, suggesting its potential as an antidiabetic agent .

Comparison of Enzyme Inhibition Potencies

CompoundEnzyme TargetMode of InhibitionIC50 Value (nM)
This compoundα-GlucosidaseCompetitive-
Acarboseα-Glucosidase-2000
Compound 2 from studyAcetylcholinesteraseMixed-type-

These findings suggest that this compound may serve as a lead compound for developing therapies targeting metabolic disorders and cholinergic dysfunctions.

Case Studies and Applications

Several case studies have documented the efficacy of piperidine derivatives in drug discovery. For instance, compounds similar to this compound have been explored for their roles in treating conditions such as diabetes and neurodegenerative diseases. The unique structural features of these compounds often correlate with their biological activities, providing insights into structure-activity relationships (SAR) that are crucial for medicinal chemistry .

Q & A

Q. Yield optimization strategies :

ParameterOptimal RangeImpact on Yield
Stoichiometry (amine:halide)1:1.2Reduces unreacted starting material
Reaction time12–24 hrsBalances conversion and byproduct formation
Catalyst (e.g., K₂CO₃)10 mol%Accelerates coupling efficiency

How should researchers characterize this compound to confirm structural integrity and purity?

Answer:
Multi-modal spectroscopic analysis is critical:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorinated pyrrolidine substitution patterns and piperidine ring conformation .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 217.1345) .
  • X-ray crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .
  • HPLC : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .

What experimental design principles apply to studying substituent effects on this compound’s reactivity?

Answer:
Adopt a Design of Experiments (DoE) framework to systematically vary substituents and reaction conditions:

  • Factorial designs : Test variables like temperature, solvent polarity, and fluorination position .
  • Response Surface Methodology (RSM) : Optimize reaction parameters for maximal yield or selectivity .
  • Control experiments : Compare with non-fluorinated analogs (e.g., 4-pyrrolidin-1-ylpiperidine) to isolate fluorine’s electronic effects .

How can contradictory data between computational predictions and experimental results be resolved?

Answer:

  • Re-evaluate computational models : Use higher-level DFT methods (e.g., B3LYP/6-311+G(d,p)) to refine energy barriers and transition states .
  • Validate force fields : Compare predicted vs. experimental 19F^{19}\text{F} NMR chemical shifts to assess model accuracy .
  • Experimental replication : Repeat reactions under inert atmospheres to rule out moisture/oxygen interference .

What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 risk) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate; adsorb liquid spills with vermiculite .

What strategies enable regioselective functionalization of the piperidine ring?

Answer:

  • Protecting groups : Use Boc or Fmoc to temporarily block the piperidine nitrogen, directing electrophiles to the 3-position .
  • Metal catalysis : Pd-mediated C–H activation allows selective arylation at sterically accessible sites .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at specific ring positions .

How can isotopic labeling (e.g., 2H^{2}\text{H}2H, 13C^{13}\text{C}13C) be applied to study metabolic or mechanistic pathways?

Answer:

  • Deuterium incorporation : Synthesize deuterated analogs via H/D exchange under acidic conditions (e.g., D₂O/HCl) to track metabolic stability .
  • 13C^{13}\text{C} labeling : Introduce 13C^{13}\text{C} at the piperidine C-4 position using labeled CO₂ in carboxylation reactions for tracer studies .

What computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 inhibition .
  • Molecular docking : Simulate binding to targets (e.g., GPCRs) with AutoDock Vina, focusing on fluorinated moieties’ role in binding affinity .

How do fluorinated substituents influence the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic stability : The 3,3-difluoropyrrolidine group resists enzymatic cleavage compared to non-fluorinated analogs (t₁/₂ > 24 hrs in PBS at pH 7.4) .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify oxidative metabolites .

What advanced statistical methods analyze batch-to-batch variability in synthesis?

Answer:

  • Multivariate Analysis (MVA) : Apply PCA to NMR/LC-MS datasets to identify outlier batches .
  • Control charts : Monitor critical quality attributes (e.g., purity, yield) across 10+ batches to detect systemic deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,3-Difluoropyrrolidin-1-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3,3-Difluoropyrrolidin-1-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.